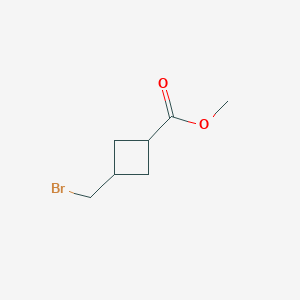

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGANZNOSVEEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544394 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-95-5 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthetic Route from 3-Oxocyclobutanecarboxylic Acid

This method involves a sequence of reactions starting from 3-oxocyclobutanecarboxylic acid, proceeding through esterification, reduction, and bromination steps:

| Step | Reagents and Conditions | Description | Temperature | Atmosphere | Notes |

|---|---|---|---|---|---|

| 1 | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; DMAP; dichloromethane | Esterification of carboxylic acid to methyl ester | 0 - 20 °C | Inert | Activation of acid for ester formation |

| 2 | Sodium tetrahydroborate; methanol | Reduction of keto group to corresponding alcohol | 0 °C; 0.5 h | Inert | Controls stereochemistry and prevents over-reduction |

| 3 | Carbon tetrabromide; lithium bromide; triphenylphosphine; tetrahydrofuran | Bromination of methyl group adjacent to cyclobutane ring | 0 - 20 °C; 48 h | Inert | Appel-type reaction for bromomethyl introduction |

- This method yields methyl 3-(bromomethyl)cyclobutane-1-carboxylate with high purity and is well-documented in literature with yields typically optimized by controlling temperature and inert atmosphere to prevent side reactions.

Direct Bromination of Methyl Cyclobutanemethanol Derivatives Using N-Bromosuccinimide (NBS)

A more industrially practical and scalable approach involves the bromination of methyl cyclobutanemethanol derivatives using N-bromosuccinimide as the brominating agent, with triphenyl phosphite as a catalyst and methylene chloride as the solvent:

| Parameter | Details |

|---|---|

| Starting Material | Methyl cyclobutanemethanol (ring fourth methyl alcohol) |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | Triphenyl phosphite or diisooctyl phenyl phosphite |

| Solvent | Methylene dichloride (aprotic solvent) or ether |

| Temperature | 35 - 38 ± 2 °C |

| Reaction Time | 4 - 6 hours |

| Work-up | Washing organic phase with water multiple times, air distillation, vacuum distillation |

| Purification | Fractional distillation collecting cuts at 134-136 °C |

| Yield | 72 - 75% |

| Purity | 98.2 - 98.6% (by liquid chromatography analysis) |

- The molar ratio of methyl cyclobutanemethanol to triphenyl phosphite is typically 1:1 to 1:2.

- The molar ratio of methyl cyclobutanemethanol to NBS is maintained between 1:1 to 1:2 to ensure complete bromination without over-bromination.

- The reaction is conducted under mild conditions without the need for freezing, making it suitable for industrial-scale production.

- The solvent volume ratio relative to the starting alcohol ranges from 1:1 up to 10:1, with 5:1 to 10:1 being optimal for solubility and reaction kinetics.

- The use of triphenyl phosphite significantly enhances the bromination efficiency and selectivity.

- Distillation steps are critical for removing solvents and isolating the product with high purity. The process involves initial air distillation to remove the solvent, followed by vacuum distillation with cold traps to collect the bromomethylcyclobutane fraction, and final atmospheric distillation to refine purity.

Comparative Analysis of Preparation Methods

| Feature | Multi-Step Synthesis (Oxocyclobutanecarboxylic Acid Route) | Direct Bromination (NBS Route) |

|---|---|---|

| Starting Material | 3-Oxocyclobutanecarboxylic acid | Methyl cyclobutanemethanol |

| Number of Steps | 3 | 1 main bromination step |

| Reaction Time | Several hours to days | 4-6 hours |

| Temperature Range | 0 - 20 °C | 35 - 38 °C |

| Atmosphere | Inert (to prevent oxidation) | Ambient to inert |

| Yields | High, but depends on optimization | 72 - 75% |

| Purity | High (after purification) | 98.2 - 98.6% (LC analysis) |

| Industrial Suitability | More complex, sensitive to conditions | Simple, mild conditions, scalable |

| Key Reagents | Carbodiimide, sodium borohydride, carbon tetrabromide | N-Bromosuccinimide, triphenyl phosphite |

Summary of Research Findings and Practical Notes

- The direct bromination using NBS and triphenyl phosphite in methylene chloride provides a highly efficient, scalable, and mild method for preparing this compound with excellent purity and yield.

- The multi-step approach from 3-oxocyclobutanecarboxylic acid offers a more controlled synthetic route but involves more reagents, steps, and inert conditions, which may limit industrial scalability.

- Purification via fractional distillation is critical in both methods to achieve the desired purity, with temperature cuts precisely controlled between 134-136 °C.

- Reaction parameters such as molar ratios, solvent volumes, and temperature control are essential for optimizing yield and minimizing by-products.

- The use of triphenyl phosphite as a catalyst and NBS as a brominating agent is well-established for selective bromination of methyl groups adjacent to cyclobutane rings.

This detailed analysis provides a comprehensive understanding of the preparation methods for this compound, suitable for both academic research and industrial application development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Elimination Reactions: Dehydrobromination can occur, leading to the formation of methylenecyclobutane derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Elimination: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is a typical reagent for dehydrobromination reactions.

Major Products

Substitution: Products include azido or thiol-substituted cyclobutane derivatives.

Elimination: Major products are methylenecyclobutane derivatives, which can further undergo additional transformations.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate has the molecular formula and a molecular weight of approximately 207.06 g/mol. Its structure features a cyclobutane ring with a bromomethyl group and a carboxylate ester group, which contribute to its reactivity and versatility in synthetic applications.

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, enabling the synthesis of diverse derivatives.

- Elimination Reactions : Dehydrobromination can yield methylenecyclobutane derivatives, which are useful for further modifications.

Common Reaction Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Substitution | Sodium azide (NaN₃), KSR | Polar aprotic solvents (e.g., DMF) |

| Elimination | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF), reflux |

Medicinal Chemistry Applications

Research indicates that derivatives of this compound exhibit potential therapeutic properties:

-

Antimicrobial Activity : Studies have shown that cyclobutane derivatives can possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

"These compounds often operate by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways."

- Antitumor Activity : Analogous compounds have demonstrated the ability to inhibit tumor cell growth, potentially through mechanisms involving apoptosis induction and modulation of cell cycle progression.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Antitumor Efficacy

In vitro studies on structural analogs revealed their capacity to inhibit cancer cell lines' growth. Mechanistic investigations suggested that these compounds induce apoptosis via caspase pathway activation.

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological effects.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency against specific targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Brominated Cyclobutane | Unique bromine position affects reactivity |

| Methyl 2-bromocyclobutanecarboxylate | Brominated Cyclobutane | Different functional group arrangement |

| Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl Ester | Variation in alkyl group alters physical properties |

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)cyclobutane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Physical and Stability Profiles

- Storage Conditions : While the target compound’s stability is unspecified, Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate requires refrigeration (2–8°C), suggesting higher sensitivity to thermal degradation .

- Ester Group Effects : Ethyl esters (e.g., Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate ) typically hydrolyze slower than methyl esters, impacting their pharmacokinetic profiles .

Commercial and Research Viability

Biological Activity

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a brominated cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound (C7H11BrO2) features a cyclobutane ring with a bromomethyl and a carboxylate functional group. The unique positioning of the bromine atom contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cyclobutane have been shown to possess antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus. These compounds often operate by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antitumor Activity

The compound's structural analogs have demonstrated antitumor effects in various studies. Research indicates that certain cyclobutane derivatives can inhibit tumor cell growth by inducing apoptosis or inhibiting cell cycle progression. The mechanisms often involve the modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Reactivity : The bromomethyl group enhances the compound's ability to react with nucleophiles, potentially leading to the formation of more biologically active derivatives.

- Interaction with Cellular Targets : Preliminary studies suggest that this compound may interact with specific cellular receptors or enzymes, influencing metabolic processes and cellular signaling pathways .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various cyclobutane derivatives, this compound was tested against a panel of bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of this compound analogs demonstrated their ability to inhibit the growth of cancer cell lines in vitro. The study highlighted that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as lead compounds in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Brominated Cyclobutane | Unique bromine position affects reactivity |

| Methyl 2-bromocyclobutanecarboxylate | Brominated Cyclobutane | Different functional group arrangement |

| Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl Ester | Variation in alkyl group alters physical properties |

Future Directions in Research

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 3-(bromomethyl)cyclobutane-1-carboxylate?

Answer:

The synthesis typically involves cyclobutane ring formation followed by functionalization. A validated route includes:

Cyclobutane Construction : Intramolecular [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core.

Bromination : Regioselective bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical or light-initiated conditions. Evidence from chiral derivatives (e.g., tert-butyl (1r,3r)-3-(bromomethyl)cyclobutane-1-carboxylate) suggests bromination selectivity can be influenced by steric and electronic factors .

Esterification : Methyl ester introduction via carboxylic acid activation (e.g., DCC coupling) or direct methylation using diazomethane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.